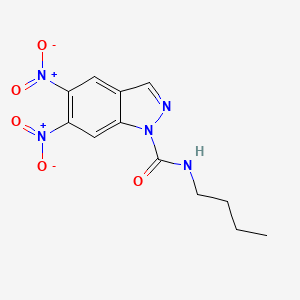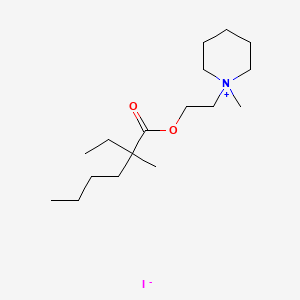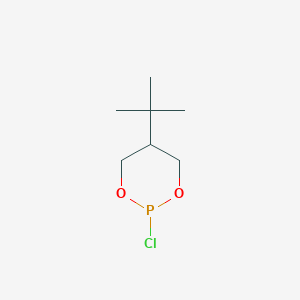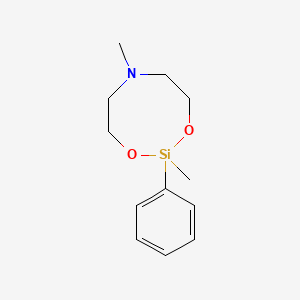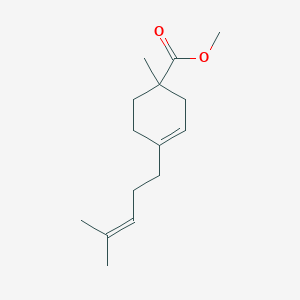
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene is an organic compound that belongs to the class of cyclohexenes. These compounds are characterized by a six-membered ring with one double bond. The presence of various functional groups, such as carbomethoxy and methyl groups, can significantly influence the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclohexene ring through cyclization of appropriate precursors.
Functional Group Introduction: Addition of carbomethoxy and methyl groups using reagents such as methyl iodide and methanol in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene can undergo various chemical reactions, including:
Oxidation: Conversion of the double bond to an epoxide or other oxidized products.
Reduction: Hydrogenation of the double bond to form a saturated cyclohexane derivative.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene may have various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene involves its interaction with molecular targets and pathways. This can include binding to specific enzymes or receptors, influencing biochemical processes, and altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Carbomethoxy-1-methyl-3-cyclohexene: Lacks the additional pentenyl group.
1-Carbomethoxy-4-(4-methyl-3-pentenyl)-3-cyclohexene: Different substitution pattern on the cyclohexene ring.
Properties
CAS No. |
21280-30-8 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
methyl 1-methyl-4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H24O2/c1-12(2)6-5-7-13-8-10-15(3,11-9-13)14(16)17-4/h6,8H,5,7,9-11H2,1-4H3 |
InChI Key |
GEIXAIBGXQKPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCC(CC1)(C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


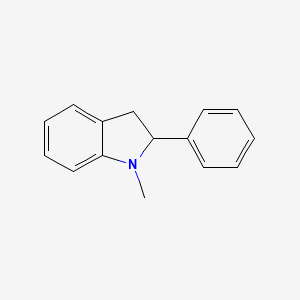
![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)
![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
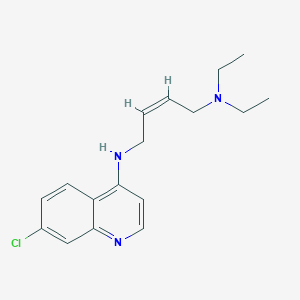
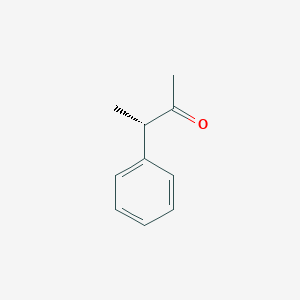
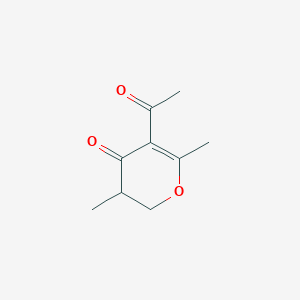
![1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14703219.png)
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
